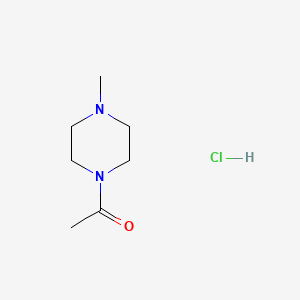

1-Acetyl-4-methylpiperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Structural analog of acetylcholine that acts as a nAChR agonist.

Scientific Research Applications

Nicotinic Acetylcholine Receptor Agonist

“1-Acetyl-4-methylpiperazine hydrochloride” is a structural analog of acetylcholine and acts as a nicotinic acetylcholine receptor (nAChR) agonist . This means it can bind to nAChR and activate the receptor, which plays a crucial role in transmitting signals in the nervous system. This property makes it valuable in neuroscience research, particularly in studies related to neurotransmission and neurological disorders .

Pharmacological Research

The compound’s role as a nAChR agonist also makes it useful in pharmacological research . It can be used to study the effects of nAChR activation on various physiological processes, and to develop drugs that target these receptors. For instance, nAChR agonists are being explored for potential therapeutic applications in conditions like Alzheimer’s disease, schizophrenia, and nicotine addiction .

Agrochemical Development

Beyond the realm of pharmaceuticals, “1-Acetyl-4-methylpiperazine hydrochloride” also finds its place in the dynamic field of agrochemical development . Its unique chemical properties can be leveraged to synthesize advanced crop protection agents, such as potent and selective pesticides .

Mechanism of Action

Target of Action

1-Acetyl-4-methylpiperazine hydrochloride is a structural analog of acetylcholine . It primarily targets the nicotinic acetylcholine receptors (nAChR), which are ligand-gated ion channels in the nervous system . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

As an agonist of the nAChR, 1-Acetyl-4-methylpiperazine hydrochloride binds to these receptors, mimicking the action of acetylcholine . This binding triggers the opening of the ion channel, allowing the flow of ions across the cell membrane. This ion movement generates an electrical signal that can trigger various cellular responses.

properties

IUPAC Name |

1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-7(10)9-5-3-8(2)4-6-9;/h3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTVMZTUPOGGGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-methylpiperazine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine](/img/structure/B560111.png)

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B560114.png)

![2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-6-morpholino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B560116.png)

![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)